molecular formula C9H8F2O4S B13128025 4-(Difluoro-methanesulfonylmethyl)-benzoic acid

4-(Difluoro-methanesulfonylmethyl)-benzoic acid

Cat. No.: B13128025
M. Wt: 250.22 g/mol
InChI Key: RWZYTDWWUPSBAF-UHFFFAOYSA-N
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Description

4-(Difluoro-methanesulfonylmethyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoro-methanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoro-methanesulfonylmethyl)-benzoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-methylbenzoic acid.

    Sulfonylation: The methyl group of 4-methylbenzoic acid is sulfonylated using difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Oxidation: The resulting this compound is then oxidized to introduce the carboxylic acid functionality. This step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoro-methanesulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The difluoro-methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Further oxidation can yield sulfone or sulfoxide derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, amines, sulfones, and sulfoxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Difluoro-methanesulfonylmethyl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-(Difluoro-methanesulfonylmethyl)-benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The difluoro-methanesulfonyl group is particularly effective in enhancing binding affinity and specificity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethanesulfonylmethyl)-benzoic acid: Similar structure but with a trifluoromethanesulfonyl group.

    4-(Methanesulfonylmethyl)-benzoic acid: Contains a methanesulfonyl group instead of a difluoro-methanesulfonyl group.

    4-(Chloromethanesulfonylmethyl)-benzoic acid: Features a chloromethanesulfonyl group.

Uniqueness

4-(Difluoro-methanesulfonylmethyl)-benzoic acid is unique due to the presence of the difluoro-methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.

Properties

Molecular Formula

C9H8F2O4S

Molecular Weight

250.22 g/mol

IUPAC Name

4-[difluoro(methylsulfonyl)methyl]benzoic acid

InChI

InChI=1S/C9H8F2O4S/c1-16(14,15)9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)

InChI Key

RWZYTDWWUPSBAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C1=CC=C(C=C1)C(=O)O)(F)F

Origin of Product

United States

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